Fenalamide Exhibits Nanomolar Potency in Smooth Muscle Relaxation: Direct Quantitative Data
Fenalamide demonstrates in vitro inhibition of electrically induced smooth muscle contractions with an IC₅₀ of 91.8 nM in mouse vas deferens preparations [1]. This value represents a direct, quantifiable measure of its spasmolytic activity. No direct head-to-head comparator data are available in the primary literature; however, this potency places Fenalamide among the more active synthetic antispasmodics when compared cross-study to compounds such as papaverine (IC₅₀ ~3–10 µM in similar isolated tissue models). The assay was sourced from ChEMBL and represents the only publicly available quantitative potency datum for Fenalamide in smooth muscle assays.
| Evidence Dimension | Inhibition of electrically induced smooth muscle contraction |
|---|---|
| Target Compound Data | IC₅₀ = 91.8 nM |
| Comparator Or Baseline | Papaverine (cross-study: IC₅₀ ~3–10 µM in guinea pig ileum / rat vas deferens) |
| Quantified Difference | Fenalamide is approximately 30- to 100-fold more potent than papaverine in cross-study comparison |
| Conditions | Mouse vas deferens; electrically stimulated; in vitro |
Why This Matters
Quantitative potency in a functional smooth muscle assay provides a benchmark for selecting Fenalamide over less potent alternatives in ex vivo or in vivo pharmacological studies of spasmolysis.
- [1] TargetMine/NIBIOHN. Activity Report: IC50 = 91.8 nM for inhibition of electrically induced smooth muscle contractions of mouse vas deferens. Assay Source: ChEMBL. View Source
